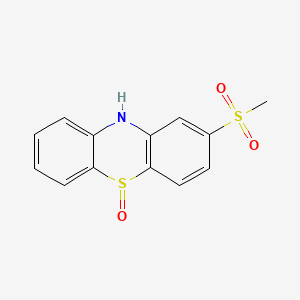

2-(Methylsulfonyl)-10H-Phenothiazin-5-oxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide is a chemical compound belonging to the phenothiazine family. Phenothiazines are heterocyclic compounds known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The addition of a methylsulfonyl group and an oxide moiety to the phenothiazine core enhances its chemical properties, making it a subject of interest in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide has several applications in scientific research:

Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.

Wirkmechanismus

Target of Action

Phenazines, a class of compounds to which this compound belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant effects . This suggests that the compound may interact with a variety of cellular targets.

Mode of Action

Phenazine derivatives are known for their wide spectrum of biological activities . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, potentially leading to the observed biological effects.

Pharmacokinetics

A parallel artificial membrane permeability assay (pampa) demonstrated that the majority of the synthesized compounds related to phenazine 5,10-dioxides penetrate cell membranes efficiently, which corresponded to their cytotoxic potency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide typically involves the oxidation of 2-(Methylsulfonyl)-10H-phenothiazine. One common method employs nonanebis(peroxoic acid) as an oxidant, which offers selective oxidation to sulfoxide and sulfone in the presence of various oxidizable functionalities . The reaction is carried out in an acetonitrile-based system for selective oxidation to sulfoxide and sulfone, while a water-based system gives selective sulfone formation with high conversion and selectivity .

Industrial Production Methods

Industrial production of 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide may involve large-scale oxidation processes using similar oxidizing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Recovery and recycling of the parent acid are also considered to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the oxide moiety back to the parent phenothiazine compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Nonanebis(peroxoic acid) in acetonitrile or water-based systems.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Parent phenothiazine compound.

Substitution: Substituted phenothiazine derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenothiazine: The parent compound without the methylsulfonyl and oxide groups.

Phenothiazine 5-Oxide: Lacks the methylsulfonyl group.

2-(Methylsulfonyl)phenothiazine: Lacks the oxide moiety.

Uniqueness

The combination of these functional groups provides distinct advantages over similar compounds in terms of reactivity and versatility .

Biologische Aktivität

Overview

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide is a sulfonamide derivative of phenothiazine, a compound class known for diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name: 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide

- Molecular Formula: C13H11NO2S2

- Molecular Weight: 285.36 g/mol

The biological activity of 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide is attributed to its ability to interact with various molecular targets. It functions primarily through:

- Redox Reactions: Acts as an electron donor or acceptor, facilitating redox processes that can modulate cellular functions.

- Interaction with Macromolecules: Engages in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with proteins and nucleic acids, influencing enzyme activity and receptor signaling pathways .

Antimicrobial Activity

Phenothiazines are also recognized for their antimicrobial properties. The compound's sulfonamide group enhances its interaction with bacterial enzymes, leading to potential antibacterial effects. Studies have shown that similar compounds can effectively inhibit the growth of various bacteria, although specific data for this compound remains sparse.

Case Studies

-

Study on Anticancer Effects:

A study investigated the effects of phenothiazine derivatives on several cancer cell lines, revealing that many compounds exhibited significant cytotoxicity with low toxicity towards normal cells. The most effective compounds had IC50 values ranging from 0.25 to 4.66 µM against glioblastoma and colorectal carcinoma cells . -

Antimicrobial Evaluation:

In a comparative study of phenothiazine derivatives, researchers found that certain modifications to the phenothiazine structure enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that further exploration of 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide could yield similar results.

Research Applications

The compound is being explored for various applications in scientific research:

Eigenschaften

IUPAC Name |

2-methylsulfonyl-10H-phenothiazine 5-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S2/c1-19(16,17)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)18(13)15/h2-8,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXNWUFBQXDIQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858086 |

Source

|

| Record name | 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23503-67-5 |

Source

|

| Record name | 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.